molecular formula C30H28N4O8S B2422984 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688061-95-2

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide

Cat. No.: B2422984
CAS No.: 688061-95-2
M. Wt: 604.63
InChI Key: ZHRQXDAKKQFOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C30H28N4O8S and its molecular weight is 604.63. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    Heterocyclic compounds like quinazolinones and benzodioxoles are synthesized for various applications, including medicinal chemistry. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and 2-chloro-ethyl isocyanate demonstrates the methodologies employed in creating complex heterocycles that could be foundational for further chemical modifications and applications in drug discovery (Chern et al., 1988).

  • Antimicrobial Activity

    Compounds derived from quinazolinone frameworks have been evaluated for antimicrobial activity. For instance, a study explored the preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus, highlighting the potential use of similar compounds in developing new antimicrobial agents (Özyanik et al., 2012).

  • Antitumor Activity

    Quinazolinone-based compounds, such as CB30865, have shown promising antitumor activity. The design and synthesis of water-soluble analogues of these compounds are focused on improving their pharmacological properties for in vivo evaluations, indicating the therapeutic potential of such molecules in cancer treatment (Bavetsias et al., 2002).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O8S/c1-38-9-8-31-27(35)15-43-30-33-22-12-26-25(41-17-42-26)11-21(22)29(37)34(30)14-18-2-5-20(6-3-18)28(36)32-13-19-4-7-23-24(10-19)40-16-39-23/h2-7,10-12H,8-9,13-17H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQXDAKKQFOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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